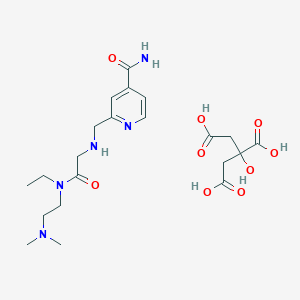
Kdoam-25 citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- KDOAM-25 is a potent and highly selective inhibitor of histone lysine demethylases 5 (KDM5). It specifically targets KDM5A, KDM5B, KDM5C, and KDM5D.
- Its chemical structure consists of a molecular weight of 307.39 g/mol and the formula C₁₅H₂₅N₅O₂ .
- KDOAM-25 citrate, a stable salt form, is recommended for biological studies due to the instability of the free compound .
Preparation Methods
- Synthetic routes for KDOAM-25 are not explicitly mentioned in the available literature. it is synthesized as a citrate salt .
- Industrial production methods are proprietary and may not be publicly disclosed.
Chemical Reactions Analysis
- KDOAM-25 inhibits KDM5 enzymes, affecting histone methylation. It increases global H3K4 methylation at transcriptional start sites .
- Reactions: Notable reactions include inhibition of KDM5B with an IC₅₀ of 50 μM .
- Common reagents and conditions: Specific reagents and conditions for synthesis are not provided.
Scientific Research Applications
Chemistry: KDOAM-25 is valuable for epigenetic research, particularly in understanding histone demethylation processes.
Biology: It aids in studying gene regulation and chromatin dynamics.
Industry: Its industrial applications remain undisclosed.
Mechanism of Action
- KDOAM-25 targets KDM5 enzymes, inhibiting their demethylase activity. This leads to increased H3K4 methylation, impacting gene expression.
- Molecular targets: KDM5A, KDM5B, KDM5C, and KDM5D.
- Pathways: KDOAM-25 affects chromatin remodeling and transcriptional regulation .
Comparison with Similar Compounds
- KDOAM-25’s uniqueness lies in its high selectivity for KDM5 enzymes.
- Similar compounds: Not explicitly listed, but KDOAM-25 stands out due to its specificity .
Properties
IUPAC Name |
2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2.C6H8O7/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVVSPOOXGDJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














